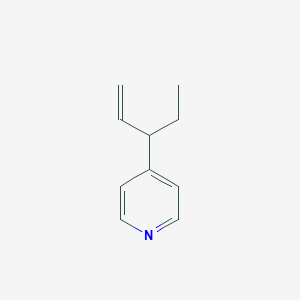

4-(1-Penten-3-yl)pyridine

Description

4-(1-Penten-3-yl)pyridine is a substituted pyridine derivative characterized by a pentenyl group attached to the pyridine ring at the 4-position. Pyridine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. These analogs share key structural motifs, such as substituent flexibility and aromatic nitrogen, which influence their chemical reactivity, biological activity, and physical properties.

Properties

CAS No. |

100190-74-7 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-pent-1-en-3-ylpyridine |

InChI |

InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3 |

InChI Key |

KSHXKHLVWCSOJZ-UHFFFAOYSA-N |

SMILES |

CCC(C=C)C1=CC=NC=C1 |

Canonical SMILES |

CCC(C=C)C1=CC=NC=C1 |

Synonyms |

Pyridine, 4-(1-ethyl-2-propenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on pyridine derivatives with substituents at the 4-position, emphasizing structural, electronic, and functional differences. Key analogs include:

4-(1-Aminoethyl)pyridine

- Structure: Features an aminoethyl group at the 4-position of pyridine.

- Chemical Softness (S): Extremely low (0.16 eV), suggesting low theoretical toxicity .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structure : Contains a chloro-substituted pyridine core with aryl substituents.

- Physical Properties: Melting Point: Ranges from 268–287°C, influenced by substituent electronegativity (e.g., -NO2 increases rigidity) . Molecular Weight: Varies between 466–545 g/mol depending on substituents (e.g., -Br increases molecular weight significantly) .

- Synthetic Yield : Reported at 67–81% , with higher yields for electron-donating groups .

4-(2-Aminoethyl)pyridinium Tetracyanometallate(II) Complexes

- Structure : Combines pyridine with cyanide ligands and transition metals (e.g., Cd(II), Ni(II)).

- Properties :

Comparative Analysis

Structural and Electronic Differences

| Compound | Substituent | HOMO-LUMO Gap (eV) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-(1-Penten-3-yl)pyridine* | Alkenyl (C5H9) | Not reported | Not reported | Hypothetical: Catalysis/Materials |

| 4-(1-Aminoethyl)pyridine | Aminoethyl (C2H6N) | 6.08 | Not reported | Coordination polymers, bioactivity |

| 2-Amino-4-(2-chloro-5-aryl)pyridine | Chloro + aryl | Not reported | 268–287 | Antimicrobial agents |

| 4-(2-Aminoethyl)pyridinium complexes | Metal-cyanide | Not reported | >200 | Materials science |

Reactivity and Functional Group Impact

- Alkenyl vs. Aminoethyl Groups: Alkenyl groups (e.g., in 4-(1-Penten-3-yl)pyridine) likely enhance hydrophobicity and π-π stacking, whereas aminoethyl groups improve solubility and metal-binding capacity .

- Chloro and Aryl Substituents : Increase molecular rigidity and thermal stability, critical for solid-state applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.